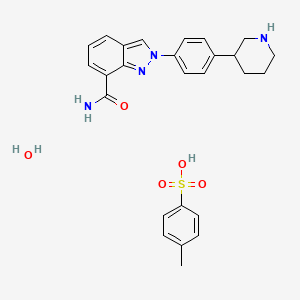
4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate is a compound known for its significant role in medicinal chemistry. It is chemically identified as (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide 4-methylbenzenesulfonate hydrate . This compound is often used in the development of pharmaceutical drugs due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate involves several steps. One common method includes the reaction of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide with 4-methylbenzenesulfonic acid under specific conditions to form the hydrate . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained.
Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition.
Medicine: It is a key component in the development of drugs for the treatment of cancer and other diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate involves its interaction with specific molecular targets. It acts as an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair . By inhibiting these enzymes, the compound prevents the repair of damaged DNA, leading to cell death in cancer cells. This makes it an effective agent in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate is unique due to its specific structure and mechanism of action. Similar compounds include:
Niraparib: Another PARP inhibitor used in cancer therapy.
Olaparib: A PARP inhibitor with a similar mechanism of action but different chemical structure.
Rucaparib: Another PARP inhibitor with distinct pharmacokinetic properties.
These compounds share similar therapeutic applications but differ in their chemical structures and specific biological activities .
Eigenschaften
Molekularformel |
C26H30N4O5S |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate |
InChI |
InChI=1S/C19H20N4O.C7H8O3S.H2O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10);1H2 |
InChI-Schlüssel |
ACNPUCQQZDAPJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


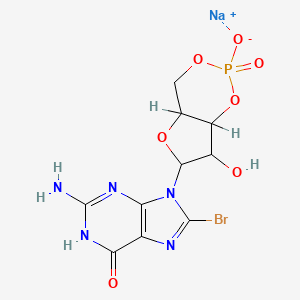

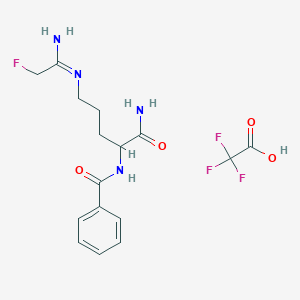
![ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B13390929.png)
![[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate](/img/structure/B13390936.png)
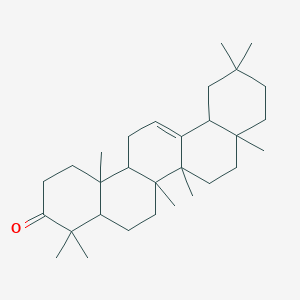

![1-(2,2-Dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13390953.png)
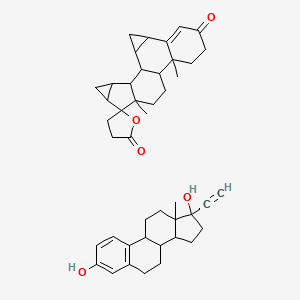
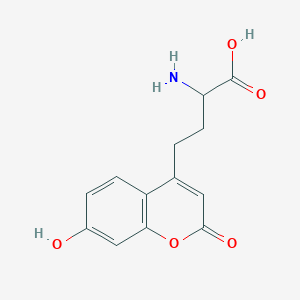

![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
![2-{2-[(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido]acetamido}acetic acid](/img/structure/B13390966.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13390970.png)
